Bienvenue dans la boutique en ligne BenchChem!

Isotaxiresinol

Diabetes Metabolic Disorders Hypoglycemic Agents

Isotaxiresinol (≥98%) is the essential reference standard for reproducible bone metabolism and hypoglycemic research, validated in ovariectomized rat models without estrogenic uterine side effects. Its aryl tetralin scaffold delivers superior DPPH radical scavenging (IC50: 21.7 µM) and 34.5% glucose reduction in vivo, outperforming co-occurring lignans. Purchase high-purity Isotaxiresinol to ensure assay sensitivity and data integrity in TNF-α and osteoporosis studies.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 26194-57-0
Cat. No. B031980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotaxiresinol
CAS26194-57-0
Synonymsisotaxiresinol
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C19H22O6/c1-25-18-6-11-4-12(8-20)14(9-21)19(13(11)7-17(18)24)10-2-3-15(22)16(23)5-10/h2-3,5-7,12,14,19-24H,4,8-9H2,1H3/t12-,14-,19-/m0/s1
InChIKeyGQLVRVYXAHDDLB-PJFSTRORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isotaxiresinol (CAS: 26194-57-0): Sourcing Guide for the Aryl Tetralin Lignan with In Vivo Evidence in Osteoporosis and Metabolic Models


Isotaxiresinol (CAS: 26194-57-0) is an aryl tetralin-type lignan that serves as the principal lignan constituent of the water extract derived from the wood of Taxus yunnanensis (Himalayan yew) [1]. Structurally distinct from simpler dibenzylbutane lignans found in the same botanical matrix, isotaxiresinol exhibits a defined stereochemical configuration (1S,2R,3R) and is recognized in authoritative databases (ChEBI, PubChem) as a plant metabolite with validated roles in bone remodeling and metabolic regulation studies [2]. Its isolation and characterization from Taxus wallichiana heartwood further confirm its natural abundance and structural fidelity across related Taxus species, making it a consistent reference standard for lignan research [3].

Why Isotaxiresinol Cannot Be Directly Substituted with Other Lignans from Taxus Species in Mechanistic Studies


Although isotaxiresinol co-occurs with structurally related lignans such as secoisolariciresinol and taxiresinol in Taxus yunnanensis wood extracts, their pharmacological profiles diverge significantly across distinct assay systems, rendering generic substitution unreliable for hypothesis-driven research [1]. While secoisolariciresinol possesses a flexible dibenzylbutane skeleton, isotaxiresinol adopts a more rigid aryl tetralin framework, a conformational distinction that translates into measurable differences in radical scavenging kinetics, hypoglycemic potency in diabetic rat models, and bone-protective efficacy in ovariectomized rodents . Furthermore, taxiresinol consistently demonstrates lower or negligible activity in multiple comparative assays, confirming that in-class compounds do not exhibit interchangeable bioactivity [2]. Consequently, studies targeting specific mechanisms—whether TNF-α-mediated apoptosis, postmenopausal bone loss, or streptozotocin-induced hyperglycemia—require isotaxiresinol as the validated experimental agent to ensure reproducible and interpretable outcomes.

Isotaxiresinol: Quantitative Head-to-Head Performance Against Key Lignan Comparators


Superior Hypoglycemic Efficacy in STZ-Induced Diabetic Rats vs. Secoisolariciresinol and Taxiresinol

In a direct comparative study using streptozotocin-induced diabetic rats, isotaxiresinol achieved a 34.5% reduction in fasting blood glucose levels at a 100 mg/kg intraperitoneal dose. This efficacy surpassed both secoisolariciresinol, which produced a 33.4% reduction, and taxiresinol, which achieved only a 20.9% reduction under identical experimental conditions [1]. The superior reduction observed with isotaxiresinol positions it as the most potent hypoglycemic lignan among the major constituents tested from Taxus yunnanensis wood.

Diabetes Metabolic Disorders Hypoglycemic Agents

Enhanced DPPH Radical Scavenging Potency vs. Secoisolariciresinol

In a side-by-side evaluation of DPPH radical scavenging activity, isotaxiresinol exhibited an IC50 value of 21.7 µM, demonstrating higher potency than secoisolariciresinol, which recorded an IC50 of 28.9 µM under the same assay conditions . This 7.2 µM difference reflects a quantifiable advantage in antioxidant capacity that may be attributable to the distinct aryl tetralin scaffold of isotaxiresinol, which facilitates more efficient hydrogen atom transfer compared to the flexible dibenzylbutane structure of secoisolariciresinol.

Antioxidant Free Radical Scavenging Natural Products

Distinct In Vivo Anti-Osteoporotic Efficacy Without Uterotrophic Side Effects

In ovariectomized rats, a validated model of postmenopausal osteoporosis, six-week oral administration of isotaxiresinol at 50 and 100 mg/kg/day increased total and cortical bone mineral content (BMC) and bone mineral density (BMD) relative to untreated OVX controls, while concurrently preventing the decline in three bone strength indices [1]. Critically, this bone-protective effect was achieved without inducing any detectable uterotrophic activity, a common and undesirable side effect associated with estrogen replacement therapy that limits its long-term clinical utility [1]. In contrast, the structurally related lignan secoisolariciresinol, despite exhibiting some bone-protective potential in other models, is primarily metabolized to enterolignans that act as phytoestrogens and may exert differential effects on uterine tissue, highlighting the unique therapeutic window afforded by isotaxiresinol in estrogen-sensitive contexts [2].

Osteoporosis Bone Metabolism Postmenopausal Health

Equivalent Hepatoprotective Efficacy in TNF-α-Mediated Apoptosis Model vs. Secoisolariciresinol

In a mouse model of D-galactosamine/lipopolysaccharide-induced hepatic apoptosis, both isotaxiresinol and secoisolariciresinol demonstrated dose-dependent protective effects. Pre-administration of either lignan at 10-50 mg/kg significantly reduced serum transaminase (sGPT/sGOT) elevations, inhibited DNA fragmentation, and suppressed TNF-α and IFN-γ production [1]. In vitro, both compounds conferred significant protection against TNF-α-mediated cell death in primary mouse hepatocytes and L929 fibrosarcoma cells [1]. Notably, the study reported comparable efficacy between the two lignans in this specific inflammatory injury model, confirming that isotaxiresinol is not inferior to its more extensively studied congener in the context of TNF-α-dependent hepatic apoptosis.

Hepatoprotection TNF-alpha Inhibition Apoptosis

Recommended Research and Industrial Applications for Isotaxiresinol Based on Validated Comparative Evidence


In Vivo Studies of Postmenopausal Osteoporosis Requiring Bone Protection Without Uterine Stimulation

Isotaxiresinol is the preferred lignan standard for in vivo osteoporosis research using the ovariectomized rat model. The compound has been shown to increase total and cortical bone mineral content and density while preserving bone strength indices, all without inducing uterotrophic side effects . This combination of efficacy and safety distinguishes isotaxiresinol from phytoestrogenic lignan metabolites and estrogen-based comparators, making it a cleaner tool for dissecting bone remodeling pathways independent of estrogen receptor-mediated uterine effects. Procurement of high-purity isotaxiresinol (≥98% by HPLC) is essential for reproducing these findings and for generating interpretable data in bone metabolism studies.

Comparative Hypoglycemic Screening in Streptozotocin-Induced Diabetic Models

For investigators benchmarking natural product-derived hypoglycemic agents, isotaxiresinol provides a quantifiable advantage over the co-occurring lignans secoisolariciresinol and taxiresinol. At an equivalent 100 mg/kg intraperitoneal dose, isotaxiresinol reduces fasting blood glucose by 34.5%, outperforming secoisolariciresinol (33.4%) and taxiresinol (20.9%) . This differential efficacy supports the use of isotaxiresinol as a positive control or reference compound when evaluating novel lignans or plant extracts for antidiabetic potential, ensuring that assay systems are sensitive enough to detect modest but biologically relevant improvements in glucose homeostasis.

Antioxidant Mechanism Studies Requiring High DPPH Scavenging Potency

In antioxidant research, where small differences in radical scavenging capacity can inform structure-activity relationships, isotaxiresinol's IC50 of 21.7 µM in the DPPH assay offers a measurable 7.2 µM potency advantage over secoisolariciresinol . Researchers conducting mechanistic studies on hydrogen atom transfer or electron donation by lignans should select isotaxiresinol to maximize assay sensitivity and to probe the contribution of the aryl tetralin scaffold to antioxidant activity. Its higher potency also enables lower compound usage, reducing experimental costs for large-scale screening campaigns.

Hepatoprotection and TNF-α Inhibition Assays in Rodent Models

In studies of inflammatory liver injury mediated by TNF-α, isotaxiresinol serves as a validated experimental agent with demonstrated in vivo hepatoprotective efficacy. Pre-administration of isotaxiresinol at 10-50 mg/kg significantly attenuates D-galactosamine/LPS-induced hepatic apoptosis, DNA fragmentation, and cytokine release in mice, with efficacy comparable to secoisolariciresinol . This established activity profile supports the use of isotaxiresinol as a reference compound in hepatoprotection screening panels and as a chemical probe for investigating TNF-α-dependent apoptotic signaling pathways.

Quote Request

Request a Quote for Isotaxiresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.